methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
The compound “methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a complex organic molecule. It contains an indole nucleus, which is a prevalent moiety in many bioactive compounds and synthetic drug molecules . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
Synthesis in Organic Chemistry
Methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been utilized in various synthetic processes in organic chemistry. For instance, Velikorodov et al. (2011) described the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function using this compound. Their method involves the reaction of methyl carbamates with ethyl 3-aminocrotonate, leading to the formation of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates (Velikorodov et al., 2011).
Potential in Anticancer Research
Carbone et al. (2013) conducted a study on the synthesis of deaza-analogues of the bisindole marine alkaloid topsentin. They prepared a series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. Their research showed moderate activity against certain cancer cell lines, highlighting the potential of this compound in anticancer research (Carbone et al., 2013).
Antiviral Research Applications
In antiviral research, Ivashchenko et al. (2014) synthesized new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and 7,8-dimethyl-1,2,3,7-tetrahydro[1,3]oxazino[5,6-e]indole-9-carboxylates, including analogs related to this compound. They found that these compounds were not notably active against certain viruses, but some exceptions exhibited micromolar activities against specific cell lines (Ivashchenko et al., 2014).
Application in Imaging Cancer Tyrosine Kinase
Wang et al. (2005) prepared a new potential positron emission tomography tracer for imaging cancer tyrosine kinase, which involved a compound structurally related to this compound. This development is significant in the context of diagnostic imaging in cancer research (Wang et al., 2005).
Role in the Synthesis of Heterocyclic Compounds
This compound also plays a role in the synthesis of various heterocyclic compounds. Kamalova et al. (2018) reported the reaction of ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with tetronic acid, leading to the formation of ethyl 1-aryl-4,4-bis(4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-5-oxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates (Kamalova et al., 2018).
Future Directions
Indole derivatives have diverse biological activities and immense potential for therapeutic applications . Therefore, the synthesis and study of new indole derivatives, including “methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate”, could be a promising direction for future research.
Properties
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-14(17(21)22-2)9-16(20)19(11)8-7-12-10-18-15-6-4-3-5-13(12)15/h3-6,10,18H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBAZBKDJFRVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CCC2=CNC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331300 |
Source
|
Record name | methyl 1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818022 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477871-83-3 |
Source
|
Record name | methyl 1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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